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Compound of Interest

Compound Name: 3-Methyl-2,4-dinitrophenol

Cat. No.: B162702 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for 3-Methyl-2,4-
dinitrophenol (C₇H₆N₂O₅, Molar Mass: 198.13 g/mol ). As experimental spectra for this

specific compound are not readily available in public databases, this document leverages

established principles of spectroscopic interpretation and data from structurally analogous

molecules to present a comprehensive predicted spectroscopic profile. This guide is intended

for researchers, scientists, and professionals in drug development who require a thorough

understanding of the structural characterization of nitrophenol derivatives.

Introduction
3-Methyl-2,4-dinitrophenol is a nitroaromatic compound. The precise characterization of such

molecules is critical for understanding their chemical behavior, reactivity, and potential

applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the

molecular structure of organic compounds. This guide will delve into the predicted ¹H NMR, ¹³C

NMR, IR, and MS data for 3-Methyl-2,4-dinitrophenol, providing a rationale for the expected

spectral features based on the electronic and steric effects of the constituent functional groups.

Molecular Structure
The structure of 3-Methyl-2,4-dinitrophenol, with the IUPAC numbering of the benzene ring, is

presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of 3-Methyl-2,4-dinitrophenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. The predicted chemical shifts are influenced by the electron-donating hydroxyl (-

OH) and methyl (-CH₃) groups and the strong electron-withdrawing nitro (-NO₂) groups.[1][2][3]

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methyl

protons, and the hydroxyl proton. The electron-withdrawing nitro groups will deshield the

aromatic protons, shifting their signals downfield.[4][5]

Table 1: Predicted ¹H NMR Data for 3-Methyl-2,4-dinitrophenol
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-5 8.3 - 8.5 d ~9.0

Ortho to a nitro

group and meta

to the other,

expected to be

the most

downfield

aromatic proton.

H-6 7.4 - 7.6 d ~9.0

Ortho to the

hydroxyl group

and meta to a

nitro group.

-CH₃ 2.4 - 2.6 s -

Typical chemical

shift for a methyl

group on an

aromatic ring.

-OH 10.0 - 12.0 s (broad) -

The phenolic

proton is acidic

and its chemical

shift can be

highly variable

depending on

solvent and

concentration.

Intramolecular

hydrogen

bonding with the

ortho nitro group

would lead to a

downfield shift.

Predicted in CDCl₃
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the six aromatic

carbons and the one methyl carbon. The carbons attached to the electron-withdrawing nitro

groups and the hydroxyl group will be significantly shifted.[6][7][8]

Table 2: Predicted ¹³C NMR Data for 3-Methyl-2,4-dinitrophenol

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 150 - 155
Attached to the electronegative

hydroxyl group.

C2 138 - 142 Attached to a nitro group.

C3 135 - 140
Attached to the methyl group

and between two nitro groups.

C4 145 - 150 Attached to a nitro group.

C5 120 - 125 Aromatic CH.

C6 125 - 130 Aromatic CH.

-CH₃ 15 - 20

Typical chemical shift for a

methyl group on an aromatic

ring.

Predicted in CDCl₃

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

key characteristic bands for 3-Methyl-2,4-dinitrophenol are expected from the O-H, C-H, NO₂,

and aromatic C=C bonds.[9][10]

Table 3: Predicted IR Absorption Bands for 3-Methyl-2,4-dinitrophenol
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Wavenumber (cm⁻¹) Vibration Description

3200 - 3500 O-H stretch

Broad band, indicative of the

hydroxyl group. Intramolecular

hydrogen bonding may cause

this band to be at the lower

end of the range.

3000 - 3100 Aromatic C-H stretch
Sharp, medium intensity

bands.

2850 - 2960 Aliphatic C-H stretch
Sharp, weak to medium bands

from the methyl group.

1590 - 1620 Aromatic C=C stretch
Strong to medium intensity

bands.

1520 - 1560 Asymmetric NO₂ stretch Strong intensity band.

1330 - 1370 Symmetric NO₂ stretch Strong intensity band.

1200 - 1300 C-O stretch Strong intensity band.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Methyl-2,4-dinitrophenol, the molecular ion peak (M⁺˙) is expected at

m/z 198. The fragmentation is likely to be driven by the nitro groups.[11][12][13]

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Methyl-2,4-dinitrophenol
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m/z Proposed Fragment Rationale

198 [M]⁺˙ Molecular ion

181 [M - OH]⁺ Loss of a hydroxyl radical.

168 [M - NO]⁺ Loss of nitric oxide.

152 [M - NO₂]⁺ Loss of a nitro radical.

122 [M - NO₂ - NO]⁺
Subsequent loss of nitric

oxide.

Predicted Fragmentation Pathway

C₇H₆N₂O₅⁺˙
m/z = 198

C₇H₅N₂O₄⁺

m/z = 181
-OH

C₇H₆NO₄⁺

m/z = 168
-NO

C₇H₆NO₃⁺

m/z = 152

-NO₂

C₇H₆O₂⁺

m/z = 122
-NO

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway for 3-Methyl-2,4-dinitrophenol.

Experimental Protocols
The following are generalized, yet standard, step-by-step methodologies for acquiring the

spectroscopic data discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2,4-dinitrophenol in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Typically, 16-64 scans are sufficient.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Reference the spectrum similarly to the ¹H spectrum.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) to obtain the final spectra.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Record a background spectrum of the clean, empty ATR crystal.

Spectrum Acquisition:

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Processing: Identify and label the significant peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization:

Use a standard electron ionization source, typically operating at 70 eV.

The sample is vaporized and then bombarded with electrons, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
This technical guide provides a robust, predicted spectroscopic profile for 3-Methyl-2,4-
dinitrophenol based on fundamental principles and data from analogous compounds. The

provided ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretations and

experimental protocols, offer a solid foundation for the identification and characterization of this
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compound in a research and development setting. The self-validating nature of combining

these orthogonal analytical techniques provides a high degree of confidence in the elucidated

molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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